molecular formula C13H16Cl3N3O2 B4301935 N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA

N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA

Cat. No.: B4301935
M. Wt: 352.6 g/mol
InChI Key: YHAUHGWKDDYFCJ-UHFFFAOYSA-N
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Description

N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of multiple chlorine atoms, a methyl group, and a nicotinamide structure

Properties

IUPAC Name

2,5,6-trichloro-4-methyl-N-(3-methylbutylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O2/c1-6(2)4-5-17-13(21)19-12(20)8-7(3)9(14)11(16)18-10(8)15/h6H,4-5H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUHGWKDDYFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA typically involves multiple steps. The starting materials usually include 2,5,6-trichloronicotinic acid and 3-methylbutylamine. The reaction conditions often require the use of coupling agents and solvents to facilitate the formation of the desired product. The process may involve steps such as chlorination, amide formation, and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods may also include advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dechlorinated derivatives or amines.

Scientific Research Applications

N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-trichloro-4-methyl-N-{[(3-ethylbutyl)amino]carbonyl}nicotinamide
  • 2,5,6-trichloro-4-methyl-N-{[(3-methylpropyl)amino]carbonyl}nicotinamide
  • 2,5,6-trichloro-4-methyl-N-{[(3-methylhexyl)amino]carbonyl}nicotinamide

Uniqueness

N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA
Reactant of Route 2
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N-ISOPENTYL-N'-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.